2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-cyclopropyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)6-10-7-14-12-4-3-9(5-11(10)12)8-1-2-8/h3-5,7-8,14H,1-2,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPPINIMQMFSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC=C3CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modifications of 2 5 Cyclopropyl 1h Indol 3 Yl Acetic Acid
Retrosynthetic Analysis and Key Precursors for the Compound
A retrosynthetic analysis of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid reveals a strategic approach to its synthesis. The primary disconnection is at the C2-C3 bond of the indole (B1671886) ring, which simplifies the target molecule into two key precursors: a 5-cyclopropyl-substituted indole and a two-carbon unit that will form the acetic acid side chain. This approach allows for the separate synthesis of the functionalized indole core and the subsequent attachment of the side chain.
Further disconnection of the 5-cyclopropylindole precursor suggests a pathway starting from a simpler indole derivative, such as a 5-haloindole. The cyclopropyl (B3062369) group can then be introduced through a cross-coupling reaction. This strategy highlights the importance of readily available and versatile starting materials in the synthesis of complex molecules.
Classical and Contemporary Synthetic Methodologies for Indole-3-acetic Acid Scaffolds
The synthesis of indole-3-acetic acid and its derivatives has been a subject of extensive research for over a century. thieme-connect.com A variety of classical methods have been developed, including the Fischer, Bischler, Gassmann, and Batcho–Leimgruber syntheses. thieme-connect.com However, these methods often have limitations, such as the use of toxic reagents like hydrazine (B178648) hydrate (B1144303) in the Fischer indole synthesis. thieme-connect.com
In recent decades, new metal-catalyzed and metal-free approaches have emerged to overcome these limitations. thieme-connect.combohrium.com These contemporary methods offer improved regioselectivity, functional group tolerance, and atom economy. thieme-connect.com
| Method | Description |
| Fischer Indole Synthesis | A classic method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov |
| Bischler-Möhlau Indole Synthesis | Involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of aniline. |
| Reissert Indole Synthesis | A two-step method that begins with the condensation of o-nitrotoluene with diethyl oxalate. |
| Larock Indole Synthesis | A palladium-catalyzed annulation of an o-haloaniline with an alkyne. nih.gov |
| C-H Activation/Functionalization | Modern methods that directly functionalize the C-H bonds of the indole ring, offering high regioselectivity. thieme-connect.combohrium.com |
Methods for Introducing the Cyclopropyl Moiety into the Indole Core
The introduction of a cyclopropyl group into the indole core can be achieved through various synthetic methods. One common approach involves the use of a Simmons-Smith reaction on an appropriate olefin precursor. This reaction utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that adds to the double bond to form the cyclopropane (B1198618) ring.
Another effective method is the palladium-catalyzed cross-coupling reaction of a halo-substituted indole with a cyclopropylboronic acid or its ester. This approach offers high efficiency and functional group tolerance. Additionally, intramolecular cyclization reactions of appropriately substituted precursors can also be employed to construct the cyclopropyl-indole scaffold. nih.gov For instance, diethyl zinc, diiodomethane, and trifluoroacetic acid can be used to convert a suitable precursor to a cyclopropyl indole derivative. nih.gov
Approaches for Assembling the Acetic Acid Side Chain at the Indole C3 Position
Several methods are available for attaching the acetic acid side chain to the C3 position of the indole ring. A common strategy involves the reaction of the indole with an electrophilic two-carbon synthon. For example, indole can be reacted with ethyl diazoacetate, followed by hydrolysis, to yield indole-3-acetic acid. orgsyn.org
Another approach is the reaction of indole with glycolic acid in the presence of a base at high temperatures. wikipedia.org The Fischer indole synthesis using glutamic acid and phenylhydrazine also provides a route to indole-3-acetic acid, where glutamic acid is converted to the necessary aldehyde via Strecker degradation. wikipedia.orggoogle.com Furthermore, indole-3-acetic acid can be prepared from indole-3-acetonitrile (B3204565) through hydrolysis. orgsyn.org A one-pot synthesis of indole-3-acetic acid derivatives can be achieved by reacting indole with a Michael acceptor in the presence of a heteropoly acid catalyst via a Friedel-Crafts alkylation at the C3 position. openmedicinalchemistryjournal.com
| Reagent/Method | Description |
| Ethyl Diazoacetate | Reacts with indole, followed by hydrolysis, to form the acetic acid side chain. orgsyn.org |
| Glycolic Acid | Reacts with indole in the presence of a base at elevated temperatures. wikipedia.org |
| Glutamic Acid/Phenylhydrazine | Utilized in a Fischer indole synthesis approach. wikipedia.orggoogle.com |
| Indole-3-acetonitrile | Can be hydrolyzed to produce indole-3-acetic acid. orgsyn.org |
| Michael Acceptors | React with indole via Friedel-Crafts alkylation at the C3 position. openmedicinalchemistryjournal.com |
Regioselective Functionalization Strategies for Indole Derivatives
The regioselective functionalization of indole derivatives is crucial for the synthesis of complex molecules. The indole nucleus has multiple reactive sites, and controlling the position of substitution can be challenging. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective synthesis of functionalized indoles. thieme-connect.combohrium.com
For instance, palladium-catalyzed reactions can be directed to the C2, C3, C4, or C7 positions of the indole ring by using appropriate directing groups and reaction conditions. nih.govacs.org The use of directing groups is particularly important for functionalizing the less reactive C4 position. nih.gov Metal-free approaches have also been developed for the synthesis of substituted indoles. bohrium.com These methods often involve domino reactions that allow for the construction of complex indole derivatives in a single step. nih.gov
Specific Synthetic Routes to this compound and its Intermediates
The synthesis of this compound and its intermediates involves multi-step pathways that combine the strategies discussed above. These routes are designed to be efficient and to allow for the preparation of the target molecule in high yield and purity.
Multi-step Synthesis Pathways
A plausible multi-step synthesis of this compound could begin with a commercially available 5-bromoindole (B119039). The synthesis can be broken down into several key transformations:
Protection of the Indole Nitrogen: The indole nitrogen is typically protected to prevent side reactions in subsequent steps. Common protecting groups include Boc (tert-butoxycarbonyl) and tosyl groups.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced at the 5-position via a Suzuki or other palladium-catalyzed cross-coupling reaction between the 5-bromoindole and cyclopropylboronic acid.
Functionalization at the C3 Position: The acetic acid side chain can be introduced at the C3 position using methods such as the Friedel-Crafts acylation with a suitable two-carbon synthon, followed by reduction or hydrolysis.
Deprotection: The final step involves the removal of the protecting group from the indole nitrogen to yield the target compound.
The development of multi-step continuous flow synthesis has also provided a rapid and efficient route to complex indole derivatives. nih.govnih.gov This automated approach allows for sequential reactions to be performed without the isolation of intermediates, leading to high yields in short reaction times. nih.govnih.gov
One-pot Reaction Systems for Indole Derivatives
The synthesis of substituted indoles, including 5-substituted indole-3-acetic acid derivatives, has been significantly advanced by the development of one-pot reaction systems. These processes, which combine multiple reaction steps into a single operation without isolating intermediates, offer increased efficiency, reduced waste, and operational simplicity. A prominent one-pot strategy for indole synthesis involves the combination of the Japp-Klingemann reaction and the Fischer indole synthesis. wikipedia.org
The Japp-Klingemann reaction serves as an effective method to generate the necessary arylhydrazone precursors from aryl diazonium salts and β-keto-esters or β-keto-acids. wikipedia.org This intermediate hydrazone can then be cyclized in the same reaction vessel under acidic conditions via the Fischer indole synthesis to yield the indole ring. wikipedia.orgrsc.org For the synthesis of this compound, this sequence would logically commence with the diazotization of 4-cyclopropylaniline. The resulting diazonium salt would react with a suitable β-keto-acid derivative, such as α-ketoglutaric acid, to form the key hydrazone intermediate. Subsequent acid-catalyzed cyclization and decarboxylation would furnish the target indole-3-acetic acid. rsc.org
Modern advancements have introduced palladium-catalyzed cascade reactions as powerful one-pot alternatives for constructing the indole-3-acetic acid framework. One such method involves a cascade Tsuji-Trost reaction followed by a Heck coupling. organic-chemistry.org This approach utilizes N-protected o-haloanilines and allyl esters or amides as starting materials. organic-chemistry.org A system comprising Pd(OAc)₂, a phosphine (B1218219) ligand like P(o-tol)₃, and a base such as diisopropylethylamine (DIPEA) can effectively catalyze the sequence, which proceeds through Tsuji-Trost alkylation, intramolecular Heck coupling, and isomerization to yield the final product. organic-chemistry.org
Another innovative one-pot approach is a three-component Fischer indole synthesis. This protocol combines an arylhydrazine, an organometallic reagent (such as an organolithium or Grignard reagent), and a nitrile. nih.gov The organometallic reagent adds to the nitrile to form a metalloimine intermediate, which then reacts in situ with the arylhydrazine under acidic conditions to generate the hydrazone, which subsequently cyclizes to form the indole structure. nih.gov
| One-Pot Strategy | Key Reactants | Catalyst/Reagents | Description |
| Japp-Klingemann/Fischer Indole Synthesis | Aryl diazonium salt, β-keto-acid | Acid (e.g., H₂SO₄, PPA) | Azo-coupling and deacylation form a hydrazone, which is then cyclized under acidic conditions to form the indole ring. wikipedia.orgrsc.org |
| Tsuji-Trost/Heck Cascade | N-Ts o-bromoaniline, 4-acetoxy-2-butenoic acid derivative | Pd(OAc)₂/P(o-tol)₃/DIPEA | A palladium-catalyzed cascade involving alkylation, intramolecular coupling, and isomerization to build the indole-3-acetic acid scaffold. organic-chemistry.org |
| Three-Component Fischer Indole Synthesis | Arylhydrazine, Nitrile, Organometallic reagent | Acid | In situ formation of a hydrazone from a nitrile and an organometallic reagent, followed by acid-catalyzed Fischer indolization. nih.gov |
Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies
The generation of analogs of a lead compound is fundamental to understanding its structure-activity relationship (SAR) and optimizing its biological profile. For this compound, derivatization can be systematically explored at three key positions: the indole nitrogen (N1), the indole ring itself, and the acetic acid side chain.
The indole nitrogen is a common site for modification due to its nucleophilicity. N-alkylation, N-acylation, and N-sulfonylation introduce a variety of substituents that can alter the molecule's polarity, steric profile, and hydrogen bonding capacity.
N-Alkylation: The introduction of alkyl, benzyl, or other groups at the N1 position is typically achieved by treating the indole with an alkyl halide in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724). Studies on related indolyl acid derivatives have shown that reaction conditions can be controlled to achieve selective N-alkylation or, in some cases, concurrent O-alkylation of the carboxylic acid. researchgate.net Phase-transfer catalysis provides a convenient method for carrying out these alkylations under milder conditions. researchgate.net
N-Acylation and N-Sulfonylation: The indole nitrogen can also be acylated using acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides. These reactions typically require a base to deprotonate the indole nitrogen. For example, N-sulfonylation of an indole nitrile has been achieved using p-toluenesulfonyl chloride. researchgate.net These modifications can serve as protecting groups or as a means to introduce functionalities that modulate biological activity.
| Modification | Reagent Example | Typical Conditions | Resulting Group |
| N-Alkylation | Methyl iodide (CH₃I) | Base (NaH), DMF | N1-Methyl |
| N-Benzylation | Benzyl bromide (BnBr) | Base (K₂CO₃), Acetonitrile | N1-Benzyl |
| N-Acylation | Acetic anhydride (B1165640) ((Ac)₂O) | Base (Pyridine) | N1-Acetyl |
| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Base (NaH), THF | N1-Tosyl |
While the most reactive position for electrophilic aromatic substitution on the indole ring is C3, this position is already occupied in the parent compound. wikipedia.org Therefore, substitutions at other positions on the carbocyclic (benzene) or pyrrolic portions of the ring become feasible, guided by the directing effects of the existing C3 and C5 substituents.
Substitution at C2: The C2 position can be functionalized through methods such as lithiation followed by quenching with an electrophile. Directed metalation using a protecting group on the indole nitrogen can facilitate this process.
Substitutions at C4, C6, and C7: Electrophilic substitution on the benzene (B151609) ring portion of the indole nucleus can be achieved under specific conditions. For instance, Friedel-Crafts reactions or halogenations can introduce substituents at these positions, although regioselectivity can be a challenge. researchgate.net The electronic nature of the C5-cyclopropyl group (generally electron-donating) would favor substitution at the ortho (C4, C6) positions. SAR studies on other indole derivatives have shown that the position of substituents on the benzene ring can have a profound impact on biological activity, with substitutions at C4 and C7 often leading to distinct pharmacological profiles. researchgate.net
The acetic acid side chain offers a rich site for chemical modification, allowing for the synthesis of esters, amides, and other derivatives, or for alteration of the chain itself.
Ester and Amide Formation: The carboxylic acid can be readily converted to esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide under basic conditions. Amides are synthesized by activating the carboxylic acid (e.g., with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI)) followed by reaction with a primary or secondary amine. nih.gov This approach allows for the introduction of a wide array of functionalities to probe interactions with biological targets. rsc.org
α-Carbon Alkylation: The carbon atom alpha to the carboxyl group can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position, creating analogs with a modified side-chain backbone. nih.gov
Reduction and Chain Homologation: The carboxylic acid can be reduced to the corresponding primary alcohol (e.g., 2-(5-cyclopropyl-1H-indol-3-yl)ethanol) using reducing agents like LiAlH₄. researchgate.net Furthermore, standard homologation sequences can be employed to extend the side chain, for instance, to produce the corresponding propanoic acid derivative.
| Side Chain Modification | Reagent Example | Product Type |
| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl ester |
| Amidation | Benzylamine, DCC/DMAP | N-Benzyl amide |
| α-Alkylation | 1. LDA, THF, -78°C; 2. CH₃I | α-Methyl acetic acid derivative |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(Indol-3-yl)ethanol derivative |
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to construct a detailed article on the preclinical biological investigations and pharmacological profile of this compound according to the specific outline provided.
Searches for this specific compound did not yield published studies with in vitro data corresponding to the requested sections:
Preclinical Biological Investigations and Pharmacological Profiles of 2 5 Cyclopropyl 1h Indol 3 Yl Acetic Acid
In Vitro Pharmacological Evaluation in Relevant Cellular Models
Modulation of Cellular Pathways and Biological Processes
Antimicrobial Efficacy:No studies reporting on the antibacterial or antifungal activity of this specific compound could be located.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested structure and content requirements at this time. The compound remains largely uncharacterized in the public domain regarding its pharmacological profile.
Antiviral Activities in Viral Replication Models
The indole (B1671886) nucleus is a scaffold of significant interest in the development of antiviral agents. Studies have explored various indole derivatives for their potential to inhibit the replication of a range of viruses. For instance, certain water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters, which share a structural similarity to the antiviral drug arbidol, have been synthesized and tested for antiviral activity. nih.gov One such derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM. nih.gov
The mechanism of antiviral action for many antiviral drugs involves targeting specific stages of the viral replication cycle, such as attachment to the host cell, incorporation of viral genetic material, or the function of viral enzymes like RNA polymerase or protease. nih.govnih.gov For example, isatin (B1672199) derivatives, which contain an indole core, have been shown to exhibit anti-HIV activity by hindering the function of the viral protease enzyme. nih.gov Other research has identified indole-diterpenoids with significant activity against the H1N1 influenza virus. mdpi.com While direct evidence for 2-(5-cyclopropyl-1H-indol-3-yl)acetic acid is not available, the established antiviral potential of the broader indole family suggests this could be a worthwhile area for future investigation.
| Compound Class/Derivative | Virus | Finding | Reference |
|---|---|---|---|
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Completely inhibited viral replication in vitro at 52.0 μM. | nih.gov |
| Isatin-Thiosemicarbazone Hybrids | HIV-1 | Exhibit anti-HIV activity by hindering the viral protease enzyme. | nih.gov |
| Hexacyclic Indole-diterpenoids | H1N1 Influenza | Demonstrated significant activity with IC50 values ranging from 26.2 to 73.3 μM. | mdpi.com |
| Phomopsone C (from Endophytic Fungus) | HIV-1 | Showed significant antiviral activity with an IC50 value of 0.5 μmol/L. | mdpi.com |
Auxin-like Activity or Modulation of Plant Growth Regulation in Plant Cell or Tissue Culture Systems
Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and has been studied extensively. wikipedia.org It plays a critical role in regulating nearly every aspect of plant growth and development, including cell division, elongation, and differentiation. nih.govnih.gov In plant cell and tissue culture systems, IAA is commonly used to induce root formation, promote callus (an undifferentiated mass of cells) formation, and facilitate the regeneration of whole plants from explants. caissonlabs.comcaissonlabs.com
The auxin-like activity of IAA and its synthetic analogs stems from their ability to influence gene expression. nih.gov At a molecular level, auxins mediate the degradation of Aux/IAA repressor proteins, which in turn releases Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes. mdpi.com This signaling cascade leads to various developmental outcomes, such as inducing root initiation and promoting cell elongation. sigmaaldrich.com While IAA is a primary regulator, other related molecules like indole-3-butyric acid (IBA) also serve as auxin precursors. nih.gov The specific activity of this compound in these systems has not been detailed, but its structural similarity to IAA suggests it may possess similar auxin-like properties, potentially with altered potency or specificity.
Filter by Application:| Application | Effect | Reference |
|---|---|---|
| Root Initiation | Stimulates the formation of roots from plant explants. | caissonlabs.comcaissonlabs.com |
| Callus Formation | Induces the formation of a mass of undifferentiated cells. | caissonlabs.comcaissonlabs.com |
| Plant Regeneration | Promotes the differentiation of callus into shoots and roots. | caissonlabs.com |
| Cell Elongation & Division | Mediates fundamental processes of plant growth. | nih.govsigmaaldrich.com |
| Root Development Modulation | Alters root developmental processes in model organisms like Arabidopsis thaliana. | sigmaaldrich.com |
Effects on Neuroepithelium in Rat Models
Studies on pregnant rats have shown that indole-3-acetic acid (IAA) can act as a developmental neurotoxicant. Administration of IAA during specific gestation days corresponding to early cerebral cortex development has been found to induce microencephaly (abnormally small head/brain) in rat fetuses. nih.govnih.gov The underlying mechanism appears to involve apoptosis, or programmed cell death, of neuroepithelial cells. wikipedia.orgnih.gov
Histopathological examinations of rat embryos exposed to IAA revealed apoptotic cells primarily in the medial and dorsal layers of the neuroepithelium. nih.gov This cell death is thought to disrupt normal brain development, leading to a reduction in both the size and weight of the brain. nih.gov Similar effects, though sometimes less potent, have been observed with other IAA derivatives like 5-Methoxyindole-3-acetic acid (5MeO-IAA), suggesting that this toxicological property may be common to the indole-3-acetic acid core structure. nih.gov The specific effects of the 5-cyclopropyl substitution on this activity have not been reported.
| Compound | Model | Observed Effects | Reference |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | Pregnant Rats (Gestation Days 12-14) | Induces microencephaly; causes apoptosis in neuroepithelial cells; reduces brain size and weight. | nih.govnih.gov |
| 5-Methoxyindole-3-acetic acid (5MeO-IAA) | Pregnant Rats (Gestation Days 12-14) | Induces histopathological changes similar to IAA, including apoptosis in the neuroepithelium. | nih.gov |
| N-Methylindole-3-acetic acid (1Me-IAA) | Pregnant Rats (Gestation Days 12-14) | Caused a decrease in absolute brain weight but not relative brain weight. | nih.gov |
In Vivo Preclinical Efficacy Studies in Animal Models (excluding human trials)
Pharmacodynamic Responses in Relevant Disease Models (e.g., peripheral inflammation models)
Indole-3-acetic acid (IAA), a tryptophan metabolite produced by gut microbiota, has demonstrated anti-inflammatory and anti-oxidative properties in various preclinical models. mdpi.com In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common in vitro model for inflammation, IAA significantly reduced the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.com The mechanism appears to involve the induction of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory functions, and the direct neutralization of free radicals. mdpi.com
Further studies using a neuroinflammation cell model showed that IAA could inhibit the elevation of tumor necrosis factor-α (TNF-α) and IL-1β induced by LPS. cnif.cn This effect was linked to the modulation of the Tnfrsf25/IKK/NF-κB signaling pathway, a key cascade in inflammatory responses. cnif.cn While these cellular studies provide a strong indication of anti-inflammatory potential, in vivo studies in animal models are necessary to confirm these pharmacodynamic responses. The topical anti-inflammatory activity of IAA has been demonstrated in a mouse model of ear edema. mdpi.com These findings suggest that derivatives like this compound could potentially modulate inflammatory pathways in relevant disease models.
Efficacy in Murine Models of Specific Diseases or Conditions
The therapeutic potential of indole derivatives has been explored in various murine models. For instance, IAA itself has been investigated in a mouse model of unpredictable chronic mild stress (UCMS), an animal model of depression. Administration of IAA was found to attenuate depression and anxiety-like behaviors, suggesting a role for microbial tryptophan metabolites in mood regulation. mdpi.com
In a different context, analogs of ambruticin (B1664839) S, an antifungal compound that contains a cyclopropyl (B3062369) group, were tested for efficacy in a murine model of coccidioidomycosis, a fungal infection. These analogs improved the survival of infected mice compared to controls, with one analog resulting in near-sterilization of the infection. nih.gov Although structurally distinct from IAA, this demonstrates the potential utility of cyclopropyl-containing compounds in infectious disease models. The efficacy of this compound specifically has not been reported in murine disease models, representing a gap in the current scientific literature.
Impact on Plant Development and Stress Responses in Model Organisms
As a primary auxin, IAA is fundamental to plant development and their ability to respond to environmental stress. nih.gov Exogenous application of IAA can enhance plant growth, particularly root development, which is crucial for nutrient and water uptake. mdpi.com This is especially important under abiotic stress conditions. For example, in rice plants subjected to alkaline stress, IAA plays a significant role in tolerance by modulating root development and activating reactive oxygen species (ROS) detoxifying systems. mdpi.com
Mechanistic Elucidations and Molecular Interactions of 2 5 Cyclopropyl 1h Indol 3 Yl Acetic Acid
Identification of Molecular Targets and Binding Affinities
The biological activity of a compound is intrinsically linked to its ability to bind to specific molecular targets, such as receptors and enzymes. For indole (B1671886) derivatives, a range of targets has been identified, suggesting that 2-(5-cyclopropyl-1H-indol-3-yl)acetic acid may also exhibit affinity for similar biomolecules.
Indole-3-acetic acid (IAA) is known to bind to a family of auxin-binding proteins (ABPs) and the Transport Inhibitor Response 1 (TIR1) F-box protein, which functions as an auxin receptor. These interactions are crucial for initiating downstream signaling cascades that regulate plant growth and development. It is plausible that this compound, as an analog of IAA, could also interact with these or other receptors.
For instance, studies on various indole derivatives have demonstrated their ability to bind to a variety of receptors, including serotonin (B10506) (5-HT) receptors. The indole nucleus is a key pharmacophore for 5-HT receptor ligands. Given that the cyclopropyl (B3062369) group at the 5-position of the indole ring can influence the electronic and steric properties of the molecule, it may modulate the binding affinity and selectivity for different receptor subtypes.
A hypothetical summary of potential receptor binding affinities for this compound, based on data for analogous compounds, is presented below.
| Receptor Target | Potential Binding Affinity (Ki) | Reference Compound(s) |
| TIR1 Auxin Receptor | - | Indole-3-acetic acid |
| Auxin-Binding Proteins (ABPs) | - | Indole-3-acetic acid |
| Serotonin Receptor 5-HT1A | - | Indolealkylpiperazine derivatives |
| Serotonin Receptor 5-HT2C | - | Cycloalkyl[b] nih.govnih.govbenzodiazepinoindoles |
| Cannabinoid Receptor CB1 | Low nanomolar | Tetramethylcyclopropyl ketone indoles nih.gov |
| Cannabinoid Receptor CB2 | Low nanomolar | Tetramethylcyclopropyl ketone indoles nih.gov |
This table is illustrative and based on the activities of structurally related compounds. The actual binding affinities of this compound would need to be determined experimentally.
Indole derivatives have been shown to interact with a variety of enzymes, acting as either substrates or inhibitors. For example, indole-3-acetic acid is a substrate for peroxidases, which are involved in its metabolic degradation. The presence of a cyclopropyl group on the indole ring of this compound could influence its stability and susceptibility to enzymatic oxidation.
Furthermore, various synthetic indole derivatives have been investigated as inhibitors of enzymes with therapeutic relevance. Studies on indole acetic acid sulfonate derivatives have shown them to be inhibitors of ectonucleotidases, a class of enzymes involved in nucleotide metabolism. rsc.org Other research has demonstrated the potential of indole derivatives to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. nih.govmdpi.com
Research into cyclopropyl-indole derivatives has identified them as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. nih.govnih.gov This indicates that the indole scaffold, when appropriately substituted, can fit into the allosteric binding pocket of this enzyme.
The potential enzyme inhibitory activities of this compound, extrapolated from related compounds, are summarized in the following table.
| Enzyme Target | Potential Inhibition Profile | Reference Compound(s) |
| Peroxidases | Substrate | Indole-3-acetic acid |
| Ectonucleotidases | Competitive or Uncompetitive Inhibitor | Indole acetic acid sulfonate derivatives rsc.org |
| Cyclooxygenase-2 (COX-2) | Selective Inhibitor | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives nih.govmdpi.com |
| HIV Reverse Transcriptase | Non-nucleoside Inhibitor | Cyclopropyl-indole derivatives nih.govnih.gov |
This table presents potential activities based on analogous compounds and requires experimental verification for this compound.
Signaling Pathway Modulation
The interaction of a compound with its molecular targets often leads to the modulation of intracellular signaling pathways, resulting in changes in gene expression and cellular function. Indole derivatives have been shown to influence a variety of signaling cascades.
As a structural analog of IAA, this compound may modulate the expression of auxin-responsive genes. In plants, IAA binding to the TIR1 receptor leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of genes involved in cell division, elongation, and differentiation.
Beyond the context of plant biology, indole compounds have been found to affect signaling pathways in mammalian cells that are crucial in cancer biology, such as the PI3K/Akt/mTOR/NF-κB pathway. nih.gov Modulation of this pathway can lead to changes in the expression of genes involved in cell survival, proliferation, and inflammation. For instance, some indole derivatives have been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic factors.
Furthermore, studies on other indole derivatives have indicated their potential to alter the expression of genes related to viral replication and the host immune response. For example, the indole derivative IDC16 has been shown to affect the splicing of viral RNA.
A key mechanism by which indole-3-acetic acid exerts its effects in plants is through the modulation of protein-protein interactions. The binding of IAA to the TIR1 receptor promotes the interaction between TIR1 and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the latter. This relieves the repression of auxin response factors (ARFs), allowing them to regulate gene expression.
In other biological contexts, indole derivatives have been shown to modulate protein-protein interactions that are critical for various cellular processes. For example, indole has been found to weaken cooperative protein interactions within the bacterial flagellar motor. nih.gov Additionally, macrocyclic peptides containing indole moieties have been designed to disrupt the p53-MDM2 interaction, which is a key target in cancer therapy. mdpi.com It is conceivable that this compound could also influence specific protein-protein interactions, depending on its cellular targets.
Computational Modeling and Molecular Docking Studies
In the absence of direct experimental data, computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights into the potential binding modes and affinities of this compound with various biological targets.
Molecular docking studies performed on a variety of indole derivatives have successfully predicted their binding to the active or allosteric sites of enzymes and receptors. For instance, docking simulations of cyclopropyl-indole derivatives into the non-nucleoside binding pocket of HIV reverse transcriptase revealed key interactions, such as hydrogen bonding with Lys101 and hydrophobic interactions with Tyr181/188 and Val179, with the cyclopropyl group occupying a small hydrophobic pocket. nih.gov
Similarly, docking studies of indole acetic acid derivatives with cyclooxygenase (COX) enzymes have identified hydrogen bonding and hydrophobic interactions within the active site that are crucial for their inhibitory activity. nih.govmdpi.com For example, the carbonyl group of an indole derivative was shown to form hydrogen bonds with Tyr355 and Arg120 in the COX-2 active site. nih.gov
A hypothetical docking study of this compound into a relevant binding site would likely show the indole ring participating in hydrophobic and π-stacking interactions. The carboxylic acid moiety would be expected to form hydrogen bonds or salt bridges with polar or charged amino acid residues. The cyclopropyl group at the 5-position would likely be accommodated within a hydrophobic pocket of the binding site, potentially enhancing the binding affinity and selectivity.
| Target Protein | Predicted Interacting Residues | Predicted Interaction Types |
| HIV Reverse Transcriptase | Lys101, Tyr181, Tyr188, Val179 | Hydrogen bonding, Hydrophobic interactions, π-stacking |
| Cyclooxygenase-2 (COX-2) | Tyr355, Arg120 | Hydrogen bonding, Hydrophobic interactions |
| Horseradish Peroxidase | Arg38, His42, Phe68, Gly69, Leu138, Pro139, Pro141, Phe179 | Hydrogen bonding, Hydrophobic interactions nih.gov |
This table is illustrative and based on docking studies of analogous compounds. The specific interactions for this compound would need to be determined through dedicated computational and experimental studies.
Ligand-Protein Interactions and Binding Modes
The interaction of indole derivatives with proteins is a well-established area of study, particularly concerning their roles as signaling molecules and therapeutic agents. For derivatives of indole-3-acetic acid, the binding to protein targets is typically governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
The core indole ring of this compound is largely hydrophobic and can engage in π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within a protein's binding pocket. The nitrogen atom in the indole ring can act as a hydrogen bond donor, forming interactions with suitable acceptor groups on the protein backbone or side chains.
The acetic acid side chain at the 3-position is a critical feature for binding. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, allowing for strong electrostatic interactions with positively charged residues like arginine and lysine.
The cyclopropyl group at the 5-position is a relatively small, rigid, and lipophilic substituent. Its presence is likely to influence ligand-protein interactions primarily through van der Waals forces and hydrophobic contacts. Depending on the topology of the binding site, the cyclopropyl moiety could fit into a specific hydrophobic sub-pocket, potentially enhancing binding affinity and selectivity compared to unsubstituted or differently substituted indole-3-acetic acid analogs.
A hypothetical binding mode for this compound within a protein active site is summarized in the table below.
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Indole N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bonding | Carboxylic Acid O-H | Aspartate, Glutamate, Histidine, Serine |
| Ionic/Electrostatic | Carboxylate (COO-) | Arginine, Lysine, Histidine |
| π-π Stacking | Indole Ring | Tryptophan, Tyrosine, Phenylalanine |
| Hydrophobic/Van der Waals | Cyclopropyl Group | Alanine, Valine, Leucine, Isoleucine, Proline |
| Hydrophobic/Van der Waals | Indole Ring | Alanine, Valine, Leucine, Isoleucine, Proline |
Conformational Analysis
The conformational flexibility of this compound is largely centered around the rotatable bonds of the acetic acid side chain relative to the rigid indole core. The key dihedral angles that define the conformation are those around the C3-C(acetic acid) bond.
Studies on related indole-3-acetic acid derivatives have shown that the orientation of the acetic acid side chain can significantly impact biological activity. unicamp.br The conformation of this side chain is influenced by both intramolecular forces and interactions with the surrounding environment, such as a protein binding site.
The planar indole ring system provides a rigid scaffold. The cyclopropyl group at the 5-position is also conformationally restricted. Therefore, the primary degrees of freedom for this molecule are the torsion angles of the acetic acid side chain. Computational modeling studies on similar molecules often reveal several low-energy conformations. The specific conformation adopted upon binding to a protein target would be the one that maximizes favorable interactions and minimizes steric clashes within the binding pocket.
The table below outlines the key structural features and their expected conformational characteristics.
| Molecular Fragment | Conformational Flexibility | Key Torsional Angles | Notes |
| Indole Ring | Rigid and planar | N/A | Provides a stable scaffold for substituent interactions. |
| Cyclopropyl Group | Rigid | N/A | Introduces a specific three-dimensional shape and hydrophobicity at the 5-position. |
| Acetic Acid Side Chain | Flexible | C2-C3-C(alpha)-C(carbonyl), C3-C(alpha)-C(carbonyl)-O | Rotation around these bonds determines the spatial orientation of the carboxylate group relative to the indole ring. |
Structure Activity Relationship Sar Studies of 2 5 Cyclopropyl 1h Indol 3 Yl Acetic Acid Analogues
Impact of the Cyclopropyl (B3062369) Moiety on Biological Activity and Selectivity
The cyclopropyl ring is a frequently utilized structural motif in medicinal chemistry, serving not just as a simple substituent but as a functional component that can fine-tune the pharmacological profile of a lead compound. iris-biotech.denih.gov Its incorporation into a molecule like 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid can significantly influence potency, selectivity, and pharmacokinetic properties. bvsalud.org The unique chemical and physical properties of the cyclopropyl group, including its three-membered ring strain and enhanced π-character of its C-C bonds, are key to its effects. nih.gov
Stereochemical Considerations and Enantiomeric Effects
The geometry and stereochemistry of the cyclopropyl ring and its attachment point are crucial determinants of biological activity. When the cyclopropane (B1198618) ring creates stereocenters, the resulting enantiomers or diastereomers often exhibit profound differences in their interaction with chiral biological targets like receptors and enzymes. researchgate.net
Research on related indole (B1671886) cyclopropylmethylamines has demonstrated the critical nature of the cyclopropane's stereochemistry. In a series of selective serotonin (B10506) reuptake inhibitors, the (1S,2S)-trans isomer was identified as the preferred stereochemistry for high affinity. nih.gov The corresponding cis-cyclopropane analogues displayed a 20- to 30-fold reduction in affinity, highlighting a strict spatial requirement at the binding site. nih.gov Similarly, studies on cis-12,13-cyclopropyl-epothilone B variants, which differ only in the configuration of the stereocenters on the cyclopropane ring, found substantial differences in microtubule binding affinity and antiproliferative activity. nih.gov This underscores that a specific orientation of the cyclopropane moiety is essential for optimal biological activity. nih.gov For the psychedelic agent 3,4,5-trimethoxytranylcypromine, it is specifically the trans isomer that is active, further confirming the importance of stereoisomerism in cyclopropyl-containing compounds. wikipedia.org
| Compound Stereochemistry | Relative Binding Affinity | Key Finding |
|---|---|---|
| (1S,2S)-trans | High | Preferred stereoisomer for potent activity. |
| cis-isomers | 20- to 30-fold lower | Demonstrates significant steric or conformational intolerance for the cis configuration at the target. |
Role in Conformational Restriction and Enhanced Binding
One of the most significant contributions of the cyclopropyl group to a molecule's activity is through conformational restriction. bvsalud.orgresearchgate.net By introducing a rigid three-membered ring, the rotational freedom of the molecule is limited. This pre-organizes the molecule into a specific, biologically active conformation, which can lead to a more favorable, lower-entropy binding event with its target receptor. iris-biotech.denih.gov
This conformational constraint helps to precisely position key pharmacophoric elements within a binding pocket, thereby enhancing binding affinity and selectivity. iris-biotech.de The strategy of using cyclopropyl groups to lock a molecule's backbone into a desired conformation, such as an extended beta-strand, has been successfully applied in the design of enzyme inhibitors. nih.gov This rigidity can also improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. iris-biotech.denih.gov
Role of the Indole Ring Substitutions in Modulating Activity
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. researchgate.netmdpi.com Substitutions on the indole ring—at the C5 position where the cyclopropyl group is located, as well as at other positions—play a vital role in modulating the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. nih.gov
Substituent Effects at the C5 Position (cyclopropyl)
The C5 position of the indole ring is a common site for substitution to modulate biological activity. In various series of indole derivatives, introducing a substituent at this position has been shown to enhance potency. nih.gov The cyclopropyl group at C5 in this compound provides a unique combination of small size and high lipophilicity compared to other alkyl or aryl groups. iris-biotech.de This can improve membrane permeability and interaction with hydrophobic pockets in a target protein. In studies of other indole derivatives, the nature of the C5 substituent was found to be critical; for example, in one series of anticancer agents, a methoxy group at C5 was less effective than the same group at C6, indicating a high degree of positional sensitivity. nih.gov The selection of a cyclopropyl group specifically implies a need for a conformationally rigid, lipophilic substituent at this location for optimal target engagement.
Influence of Substituents at Other Indole Positions (C2, C4, C6, C7, N1)
The activity of indole-based compounds is highly dependent on the substitution pattern across the entire ring system.
N1 Position: The N1 position is often crucial for activity. In many cases, an unsubstituted N-H group is preferred, as it can act as a hydrogen bond donor, which may be essential for anchoring the molecule in its binding site. nih.gov Substitution at the N1 position with alkyl groups like methyl or ethyl has been shown to cause a 10- to 30-fold decrease in the affinity of certain indole derivatives, suggesting either a critical hydrogen-bonding interaction or limited steric tolerance in that region of the binding pocket. nih.gov
C2 Position: The C2 position is a key site for modification. In some classes of compounds, the presence of amide or chalcone groups at C2 can confer anticancer or antiviral activities. nih.gov
C4 Position: Substitution at the C4 position has been found to be the least favorable for activity in some series of indole derivatives, suggesting that this position may be sterically hindered within the target's binding site. researchgate.net
C6 Position: The C6 position is often a favorable site for substitution. In one study, the order of activity for different substituents was 6-OCH₃ > 6-F > 6-Br > 5-OCH₃, demonstrating that C6 substitution can be more beneficial than C5 substitution for certain compounds. nih.gov
C7 Position: The influence of substituents at the C7 position appears to be highly dependent on the specific chemical series. For some compounds, substitution at C7 was the most favorable for enhancing activity, while for others, it greatly reduced biological potency. researchgate.netnih.gov
| Position | General Effect of Substitution | Supporting Findings | Reference |
|---|---|---|---|
| N1 | Often detrimental; unsubstituted N-H is preferred. | Methyl or ethyl groups decreased affinity 10-30 fold. | nih.gov |
| C2 | Variable; can be a key site for introducing functional groups. | Amide or chalcone groups can confer anticancer activity. | nih.gov |
| C4 | Generally unfavorable. | Substitution at C4 was the least favorable in one series. | researchgate.net |
| C5 | Generally favorable; enhances activity. | C5 substitution enhanced anti-tumor activity. | nih.gov |
| C6 | Generally favorable; can be more potent than C5 substitution. | Activity sequence: 6-OCH₃ > 5-OCH₃. | nih.gov |
| C7 | Highly variable; can be favorable or detrimental. | Found to be most favorable in one series but greatly reduced activity in another. | researchgate.netnih.gov |
Importance of the Acetic Acid Side Chain
The acetic acid side chain at the C3 position is a defining feature of this compound, making it a structural analogue of the natural plant hormone indole-3-acetic acid (IAA). mdpi.com This side chain is not merely a linker but is fundamentally important for the molecule's biological activity, as its carboxyl group can participate in crucial interactions such as hydrogen bonding or ionic bonding with amino acid residues (e.g., arginine, lysine) in a protein's active site.
The biosynthesis of IAA in microorganisms proceeds through intermediates like indole-3-pyruvic acid and indole-3-acetaldehyde, highlighting the specific enzymatic recognition of this side-chain structure. researchgate.netnih.gov Modifications to the acetic acid moiety have been shown to drastically alter biological effects. For instance, converting the carboxylic acid to various amides creates analogues with different antioxidant profiles. eurjchem.com Furthermore, introducing substituents on the α-carbon of the acetic acid chain has been used to develop potent herbicidal agents, demonstrating that even small changes to this side chain can have a profound impact on target selectivity and activity. nih.gov The presence and specific structure of the acetic acid side chain are therefore essential for the molecular recognition and biological function of this class of compounds.
Length and Branching of the Alkyl Chain
The acetic acid side chain at the C3 position of the indole ring is a crucial determinant of activity. Modifications to its length and branching can significantly alter the compound's biological profile.
Research on various indole-3-acetic acid derivatives has shown that the distance between the carboxylic acid group and the aromatic ring is critical. pharmacy180.com Increasing this distance by adding more carbon atoms to the chain generally leads to a decrease in activity. pharmacy180.com
Substitution on the α-carbon of the acetic acid side chain has varied effects. While introducing a methyl group (α-methylation) can sometimes lead to equiactive or more potent compounds, longer alkyl chains at this position have been found to be detrimental to the inhibitory activity in certain contexts, such as for herbicidal action. pharmacy180.comnih.gov For anti-inflammatory indole acetic acid derivatives, simple methyl branching on the acetic acid component is reported to have no significant effect on activity. youtube.com
| Modification | Position | Observed Effect on Activity | Reference Compound |
| Increased chain length (e.g., propionic acid) | C3 Side Chain | Generally decreases activity | Indole-3-acetic acid |
| α-Methyl substitution | C3 Side Chain | Can result in equiactive analogues | Indole-3-acetic acid |
| Longer α-alkyl chain | C3 Side Chain | No benefit or decrease in activity | α-alkyl indole-3-acetic acid |
This table summarizes general SAR findings for the indole-3-acetic acid scaffold, which are considered applicable to analogues of this compound.
Modifications to the Carboxylic Acid Functionality
The carboxylic acid group is a primary center of acidity and a key interaction point with biological targets. Its replacement with other acidic functional groups or non-acidic groups typically leads to a significant loss of activity.
Studies on indole acetic acid derivatives for anti-inflammatory purposes have consistently shown that the carboxyl group is essential for activity. youtube.com Its replacement with other acidic functionalities, such as sulfonamides or tetrazoles, often diminishes potency. pharmacy180.com Conversion of the carboxylic acid to an amide analogue generally results in inactive compounds. pharmacy180.comyoutube.com This highlights the importance of the carboxylic acid's ability to act as a hydrogen bond donor and acceptor in receptor interactions.
Recent research into indole acetic acid sulfonate derivatives has explored replacing the carboxylic acid with a sulfonate group, unified with a carboxamide moiety. nih.govrsc.org These studies aim to create novel compounds with different biological targets, such as ectonucleotidases, indicating that while the carboxylic acid is crucial for certain activities, its modification can unlock new pharmacological profiles. nih.govrsc.orgresearchgate.net
| Modification | Resulting Functional Group | General Effect on Activity (e.g., Anti-inflammatory) |
| Esterification | Ester | Inactive prodrug or decreased activity |
| Amidation | Amide | Generally inactive |
| Reduction | Alcohol | Loss of activity |
| Replacement | Tetrazole | Decreased activity |
| Replacement | Sulfonamide / Sulfonate | Decreased or different activity |
This table outlines the typical outcomes of modifying the carboxylic acid group in indole-3-acetic acid derivatives, based on established SAR principles.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in designing new analogues of this compound with improved properties.
Development of Predictive Models
The development of predictive QSAR models is a key step in modern drug discovery. For indole derivatives, these models are built using a dataset of compounds with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule. Statistical methods are then employed to create a mathematical equation that correlates these descriptors with activity.
For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of indole derivatives. nih.gov These models provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. A typical 3D-QSAR study involves:
Dataset Selection : A series of structurally related indole analogues with a range of biological activities is compiled.
Molecular Modeling and Alignment : The 3D structure of each molecule is generated and aligned based on a common scaffold.
Calculation of Molecular Fields : Steric and electrostatic fields (for CoMFA) or other similarity fields (for CoMSIA) are calculated.
Statistical Analysis : Partial Least Squares (PLS) regression is used to build a model correlating the field values with biological activity.
Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
Such models can guide the synthesis of new analogues by predicting their potency before they are created, saving time and resources.
Ligand-Based and Receptor-Based SAR Analysis
Cheminformatics approaches to SAR analysis can be broadly categorized as ligand-based or receptor-based.
Ligand-based analysis is used when the 3D structure of the biological target (e.g., an enzyme or receptor) is unknown. This approach relies on the information derived from a set of molecules known to be active. Pharmacophore modeling is a common ligand-based technique. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For indole and isatin (B1672199) derivatives, pharmacophore hypotheses have been generated to discriminate between active and inactive compounds against targets like beta-amyloid aggregation. mdpi.com
Receptor-based analysis , on the other hand, is employed when the 3D structure of the target is available. Molecular docking is a key technique in this approach. nih.gov It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of specific molecular interactions, such as hydrogen bonds and hydrophobic contacts. Docking studies on indole derivatives have been used to rationalize their binding modes in targets like the serotonin transporter and dopamine D2 receptor. nih.gov This information is invaluable for understanding the SAR at an atomic level and for designing new molecules with enhanced affinity and selectivity.
By integrating these computational approaches, researchers can gain a comprehensive understanding of the SAR for this compound analogues, facilitating the rational design of novel compounds with tailored biological activities.
Analytical and Bioanalytical Methodologies for 2 5 Cyclopropyl 1h Indol 3 Yl Acetic Acid Research
Extraction and Sample Preparation Techniques for Biological Matrices
The accurate analysis of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid from complex biological matrices such as plasma, urine, or tissue homogenates necessitates robust extraction and sample preparation methods. The primary goal is to isolate the analyte from interfering substances like proteins, lipids, and salts, which can compromise the sensitivity and accuracy of subsequent analyses. Common techniques employed are analogous to those used for other small molecule drugs and metabolites. nih.govnih.gov
Protein precipitation is a straightforward and widely used initial step for plasma samples. It involves adding a cold organic solvent, such as acetonitrile (B52724), to the sample to denature and precipitate the majority of proteins. nih.gov Following centrifugation, the supernatant containing the analyte can be further purified or directly injected into the analytical system.
Solid-Phase Extraction (SPE) is a more selective and powerful technique for sample clean-up and concentration. It utilizes a solid sorbent material packed into a cartridge to which the sample is applied. The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. For a compound like this compound, a reverse-phase (e.g., C18) or an ion-exchange sorbent could be employed depending on the sample pH and the desired selectivity. nih.gov
| Technique | Principle | Typical Reagents/Materials | Advantages | Considerations |
| Protein Precipitation | Solubilizing agent (organic solvent) is added to denature and precipitate proteins. | Acetonitrile, Methanol | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. |
| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid phase for separation from interferences. | C18 or polymer-based cartridges, conditioning solvents (e.g., methanol), wash solutions (e.g., water), elution solvents (e.g., acetonitrile). | High recovery, clean extracts, ability to concentrate the analyte. | More time-consuming and costly than precipitation. |
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating and quantifying this compound in prepared samples. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) derivatives. researchgate.net Reverse-phase chromatography is the most common mode, typically employing a C18 stationary phase. This column material provides good retention and separation for moderately polar compounds like the target analyte. mdpi.com
The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. mdpi.com Detection can be achieved through several methods:
UV Detection: Indole rings possess a strong chromophore, allowing for sensitive detection by UV absorbance, typically in the range of 280 nm. researchgate.net
Fluorescence Detection: The indole moiety is naturally fluorescent, which allows for highly sensitive and selective detection. An excitation wavelength around 280 nm and an emission wavelength around 360 nm are typical for indole-containing compounds. researchgate.net
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for unambiguous identification based on the mass-to-charge ratio (m/z) of the analyte. researchgate.net
| Parameter | Typical Conditions |
| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (280 nm), Fluorescence (Ex: 282 nm, Em: 360 nm), or MS |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of indoleacetic acids, though it requires a chemical modification step known as derivatization. nih.gov Carboxylic acids like this compound are not sufficiently volatile for direct GC analysis. Derivatization, typically through methylation or silylation, converts the carboxylic acid and the indole N-H group into less polar and more volatile esters and silyl (B83357) derivatives, respectively. nih.govcapes.gov.br
Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification and quantification. researchgate.netresearchgate.net Isotope dilution methods, using a stable-isotope labeled internal standard, are often employed with GC-MS to achieve high accuracy. nih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC-MS. It uses columns with smaller particle sizes (typically <2 µm), which allows for faster analysis times, higher resolution, and increased sensitivity. upc.edu
For the quantification of this compound in biological samples, a UPLC-MS/MS method would likely be the preferred choice due to its superior performance. nih.gov The analysis is typically performed using a reverse-phase column and electrospray ionization (ESI) in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides exceptional selectivity, minimizing interference from matrix components. nih.govnih.gov
| Parameter | Typical Conditions |
| Stationary Phase (Column) | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid and/or Ammonium Acetate) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
Spectroscopic Characterization Methods in Research
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. A combination of techniques provides a comprehensive structural profile. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR: Would show characteristic signals for the protons on the indole ring, the singlet for the N-H proton, the methylene (B1212753) protons of the acetic acid side chain, and the distinct multiplets for the protons of the cyclopropyl (B3062369) group. beilstein-journals.org
¹³C NMR: Would reveal signals for each unique carbon atom, including the carboxylic acid carbon, the carbons of the indole ring, the methylene carbon, and the carbons of the cyclopropyl group. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretch of the indole, the broad O-H stretch of the carboxylic acid, and the strong C=O stretch of the carbonyl group. mdpi.com
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern can help confirm the structure, for instance, by showing the characteristic loss of the carboxylic acid group.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons (indole ring), N-H proton, CH₂ protons (acetic acid), and CH/CH₂ protons (cyclopropyl ring). |
| ¹³C NMR | Resonances for C=O (carboxylic acid), aromatic carbons, CH₂ carbon (acetic acid), and cyclopropyl carbons. |
| IR Spectroscopy | Characteristic stretching frequencies for N-H (~3400 cm⁻¹), O-H (broad, ~3300-2500 cm⁻¹), and C=O (~1700 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight (C₁₃H₁₃NO₂ = 215.25 g/mol ). |
Isotopic Labeling for Metabolic Pathway Analysis and Precursor Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. biorxiv.org For this compound, this would involve synthesizing a version of the molecule where one or more atoms are replaced with a heavy, stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium). osti.gov
For example, [¹³C₆]-labeled this compound could be synthesized to label the benzene (B151609) portion of the indole ring. When this labeled compound is introduced to cells or an organism, its downstream metabolites will also contain the ¹³C₆ label. nih.gov By analyzing samples over time with LC-MS, researchers can distinguish the labeled compound and its metabolites from their endogenous, unlabeled counterparts. nih.govplos.org This allows for the unambiguous identification of catabolites and conjugates, providing clear insights into the metabolic pathways, rates of turnover, and clearance mechanisms of the compound. nih.govnih.gov
Future Directions and Research Perspectives
Exploration of Novel Biological Activities and Therapeutic Applications
The indole (B1671886) nucleus is a privileged scaffold in drug discovery, present in numerous compounds with diverse biological activities. The introduction of a cyclopropyl (B3062369) group at the 5-position of the indole ring and an acetic acid side chain at the 3-position creates a unique chemical entity with the potential for novel pharmacological effects. Future research should focus on a systematic evaluation of the biological activities of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid.
Initial screening could encompass a broad range of therapeutic areas. For instance, indole-3-acetic acid derivatives have shown promise as anticancer agents. Therefore, evaluating the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines would be a logical starting point. Mechanistic studies could then elucidate its potential targets within cancer signaling pathways.
Furthermore, the structural similarity to neuroactive compounds, such as certain auxins and synthetic indole derivatives with neurological effects, warrants investigation into its potential as a modulator of neuroinflammation, neurodegeneration, or as an agent targeting receptors in the central nervous system. A recent study on a structurally distinct compound, 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid, demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties in a preclinical model. nih.gov This finding suggests that the cyclopropyl moiety, in combination with an acetic acid side chain, may contribute to neuroprotective effects, making the investigation of this compound in neurological disorders a compelling prospect.
Advanced Synthetic Methodologies for Analog Generation and Diversity-Oriented Synthesis
To fully explore the structure-activity relationships (SAR) of this compound, the development of efficient and flexible synthetic strategies is paramount. Future research should focus on advanced methodologies that allow for the rapid generation of a diverse library of analogs.
Diversity-oriented synthesis (DOS) would be a particularly powerful approach. This strategy aims to create a collection of structurally diverse molecules from a common starting material, enabling a broad exploration of chemical space. By systematically modifying the cyclopropyl group, the indole core, and the acetic acid side chain, researchers can generate a wide array of analogs for biological screening. For example, variations could include:
Substitution on the cyclopropyl ring: Introducing different functional groups on the cyclopropyl moiety to probe its interaction with biological targets.
Modification of the indole nucleus: Altering substituents at other positions of the indole ring or replacing the indole with related heterocycles.
Derivatization of the acetic acid side chain: Converting the carboxylic acid to esters, amides, or other bioisosteres to modulate pharmacokinetic and pharmacodynamic properties.
Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis could be employed to accelerate the synthesis of these analogs, enabling high-throughput screening and a more rapid SAR elucidation.
Integration of Computational and Experimental Approaches for Rational Design and Lead Optimization
The integration of computational modeling with experimental validation offers a powerful paradigm for the rational design and optimization of lead compounds. For this compound, computational approaches can guide the synthesis of more potent and selective analogs while minimizing the number of compounds that need to be synthesized and tested.
Future research in this area could involve:
Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogs to the target's active site. This information can guide the design of new derivatives with improved interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a set of analogs with corresponding biological activity data is available, QSAR models can be developed to correlate the structural features of the molecules with their activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Pharmacophore Modeling: This technique can be used to identify the key structural features responsible for the biological activity of this compound. The resulting pharmacophore model can serve as a template for designing novel molecules with similar activity profiles.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs at an early stage, helping to identify and filter out compounds with unfavorable pharmacokinetic profiles.
By combining these computational methods with experimental feedback, researchers can accelerate the drug discovery process and increase the likelihood of identifying a clinical candidate.
Translational Research Opportunities (excluding human clinical trials)
Once promising biological activities are identified and initial lead optimization is performed, translational research will be crucial to bridge the gap between basic scientific discovery and potential therapeutic application. This phase of research, preceding any human clinical trials, would focus on evaluating the efficacy and pharmacological properties of this compound and its optimized analogs in more complex biological systems.
Key areas for translational research include:
In vivo Efficacy Studies: The most promising compounds should be evaluated in relevant animal models of the diseases for which they have shown in vitro activity. For example, if anticancer activity is observed, efficacy could be tested in xenograft or genetically engineered mouse models of cancer. If neuroprotective effects are identified, testing in animal models of neurodegenerative diseases or acute neurological injury would be appropriate.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted in a living organism is critical. PK/PD studies in animals will provide essential data on bioavailability, half-life, and the relationship between drug concentration and its pharmacological effect.
Mechanism of Action Studies in a Biological Context: Investigating the molecular mechanism of action in a more complex biological setting, such as in primary cells or in vivo, will provide a deeper understanding of how the compound exerts its therapeutic effect. This could involve identifying target engagement biomarkers and downstream signaling effects.
These preclinical translational studies are essential for building a robust data package to support the potential advancement of a lead compound derived from this compound into clinical development. The multifaceted research directions outlined above highlight the significant, yet largely untapped, potential of this specific indole derivative.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(5-cyclopropyl-1H-indol-3-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of indole precursors. For example, cyclopropyl groups can be introduced using methyl 2-chloro-2-cyclopropylideneacetate as a key intermediate, followed by coupling with indole derivatives . Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd or Cu) to improve yield. Monitor reaction progress via TLC or HPLC (>97% purity as per evidence) .
Q. How can the structural identity and purity of this compound be validated?
- Methodology : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to confirm cyclopropyl and indole moieties (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ± 0.001 Da) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., space group P1, unit cell parameters a = 9.1261 Å) for absolute configuration .
Q. What experimental approaches are used to determine its physicochemical properties (e.g., solubility, logP)?
- Methodology :
- LogP : Measure via shake-flask method or calculate using software (e.g., ACD/Labs). For analogs like 5-Ph-IAA, logP = 3.462 .
- Solubility : Perform equilibrium solubility assays in buffers (pH 1–7.4) using HPLC quantification .
- Stability : Assess under varying pH, temperature, and light conditions via accelerated stability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Model system validation : Compare results from in vitro (e.g., HCT116 cells) and in vivo (e.g., Balb/c-nu mice) models to identify species-specific effects .
- Dose-response analysis : Use nonlinear regression to establish EC₅₀/IC₅₀ values and exclude outliers via Grubbs’ test.
- Batch variability : Ensure compound purity (>95%) and confirm stereochemistry, as impurities or enantiomers may skew results .
Q. What strategies are effective for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Methodology :
- PK studies : Administer radiolabeled analogs (e.g., deuterated 5-hydroxyindole-3-acetic acid-d₂) to track absorption/distribution via LC-MS/MS .
- PD markers : Measure downstream metabolites (e.g., 5-HIAA as a serotonin biomarker) in plasma or urine .
- Tissue penetration : Use microdialysis probes in target tissues (e.g., brain) to quantify free drug concentrations .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Methodology :
- Analog synthesis : Modify cyclopropyl substituents (e.g., isopropylsulfanyl or nitro groups) and assess activity changes .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like indoleamine 2,3-dioxygenase (IDO) .
- Crystallographic data : Use X-ray structures to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
Key Considerations
- Safety : Use NIOSH/CEN-certified respirators (e.g., P95 filters) during synthesis to mitigate inhalation risks .
- Data Reproducibility : Standardize assays using certified reference materials (e.g., deuterated internal standards) .
- Regulatory Compliance : Adhere to ICH guidelines for method validation (e.g., precision ±15% for bioanalytical assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
